5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile
Description
5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile is a hexasubstituted benzene derivative synthesized via an oxidative bromination and palladium-catalyzed cyanation pathway . It holds the record for the largest dipole moment (14.1 Debye) among neutral molecules, surpassing even many ionic compounds like sodium chloride (9 Debye) and potassium bromide (10.5 Debye) . The molecule’s exceptional polarity arises from its symmetric substitution pattern: electron-donating amino groups at the 5,6-positions and electron-withdrawing cyano groups at the 1,2,3,4-positions, creating a pronounced charge separation . This property makes it a promising candidate for optoelectronic devices, solar cell semiconductors, and materials requiring strong electric field interactions .
Structure
3D Structure
Properties
Molecular Formula |
C10H4N6 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
5,6-diaminobenzene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10H4N6/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13/h15-16H2 |
InChI Key |
APWVKSPZJISKRU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)N)N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Challenges
Structural Complexity
The synthesis of hexasubstituted benzenes such as 5,6-diaminobenzene-1,2,3,4-tetracarbonitrile presents significant challenges due to the steric hindrance associated with introducing multiple substituents onto the benzene ring. The presence of both electron-withdrawing cyano groups and electron-donating amino groups requires careful synthetic planning to achieve the desired substitution pattern.
Limitations of Conventional Methods
Standard electrophilic substitution reactions, which are often employed for aromatic functionalization, typically fail when attempting to synthesize sterically crowded multi-substituted benzenes. This limitation necessitates the development of alternative synthetic strategies for the preparation of this compound.
Primary Synthetic Route
Detailed Synthetic Procedure
Stage 1: Oxidative Bromination
The synthesis begins with 4,5-diaminophthalonitrile (compound 2), which undergoes oxidative bromination to form 4,5-diamino-3,6-dibromophthalonitrile (compound 1). This step is crucial as conventional electrophilic bromination methods proved unsuccessful, even under harsh conditions.
Key Features of the Oxidative Bromination Process:
- Utilization of in situ generated hypobromic acid as a more electrophilic species to attack the aromatic structure in compound 2
- Application of the Bedekar method, which allows the reaction to proceed under mild conditions
- Achievement of the target compound 1 in a yield of 59%
Stage 2: Palladium-Catalyzed Cyanation
The second stage involves the conversion of the bromo substituents in compound 1 to cyano groups. Initial attempts using the Rosenmund-von Braun reaction were unsuccessful. However, palladium-assisted cyanation in dimethylacetamide (DMAc) successfully furnished the target compound 3.
Protocol for Palladium-Catalyzed Cyanation:
- Reagents: [Pd₂dba₃] (tris(dibenzylideneacetone)dipalladium), Zn(CN)₂ (zinc cyanide), dppf (1,1'-bis(diphenylphosphanyl)ferrocene), PMHS (polymethylhydrosiloxane)
- Solvent: Dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO)
- Reaction conditions: 100°C for 12 hours
- Yield: 60% of pure product obtained by simple precipitation
Reaction Parameters and Optimization
Solvent Selection
The choice of solvent plays a crucial role in the success of the cyanation reaction. Two solvents have been investigated:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| DMAc | Good solubility for reactants | Forms complexes with compound 3 |
| DMSO | Forms weaker complexes with compound 3 | May affect product purity |
When the reaction was carried out in DMAc, the solid tetracarbonitrile 3 contained residual solvent, as evidenced by solution NMR spectroscopy and crystal structure analysis. DMSO was found to produce weaker complexes with compound 3, making it a potentially better choice for certain applications.
Catalyst System
The palladium-catalyzed cyanation relies on a specific catalyst system:
| Component | Role |
|---|---|
| [Pd₂dba₃] | Palladium source for catalysis |
| Zn(CN)₂ | Cyanide source |
| dppf | Ligand for palladium |
| PMHS | Reducing agent |
This catalyst system facilitates the efficient conversion of the bromo substituents to cyano groups, overcoming the limitations of traditional cyanation methods.
Reaction Mechanism Insights
Oxidative Bromination Mechanism
The oxidative bromination step involves the in situ generation of hypobromic acid, which serves as a more electrophilic species compared to molecular bromine. This enhanced electrophilicity enables the successful bromination of the electron-deficient aromatic ring of 4,5-diaminophthalonitrile, which is resistant to conventional electrophilic bromination.
Palladium-Catalyzed Cyanation Mechanism
The palladium-catalyzed cyanation likely proceeds through the following steps:
- Oxidative addition of the aryl bromide to Pd(0) species
- Transmetalation with Zn(CN)₂ to introduce the cyano group
- Reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst
The use of PMHS as a reducing agent helps maintain the palladium in its active Pd(0) state throughout the catalytic cycle, preventing catalyst deactivation.
Product Isolation and Purification
Comparative Analysis of Synthetic Approaches
Method Efficiency Comparison
| Synthetic Approach | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Oxidative Bromination/Pd-Catalyzed Cyanation | Effective for sterically hindered substrates, Mild conditions | Multiple steps, Requires palladium catalysis | ~36% (combined yield) |
| Direct Cyanation Attempts | One-step approach | Unsuccessful for this substrate | N/A |
| Conventional Electrophilic Substitution | Well-established methodology | Fails with this substitution pattern | N/A |
The oxidative bromination/palladium-catalyzed cyanation sequence represents the most effective method currently available for the synthesis of this compound.
Recent Advances and Optimizations
Recent research has focused on improving the methodology for synthesizing hexasubstituted benzenes like this compound. Advancements in synthetic methodologies have led to improved yields and selectivity for such complex molecules.
Chemical Reactions Analysis
5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypobromic acid for bromination and dialkoxyalkanes for ring-closure reactions . Major products formed from these reactions include dicarbonitrile derivatives and other functionalized benzene compounds .
Scientific Research Applications
Applications in Organic Electronics
1. Nonlinear Optics
5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile's high dipole moment positions it as a promising candidate for applications in nonlinear optics. Materials with strong dipoles can significantly alter the properties of light passing through them. This capability is essential for developing optical devices that require precise control over light propagation . The compound can be utilized in coatings that modify the energy required to remove electrons from metals, which is beneficial for tuning the electronic properties of materials used in photovoltaic cells and field-effect transistors .
2. Ferroelectrics
The compound's structural attributes allow for significant dipole moments that are desirable in ferroelectric materials. These materials are crucial for applications in memory devices and sensors where electric polarization is manipulated . The ability to form thin films of this compound enhances its utility in electronic applications where solubility and processing conditions are critical .
3. Organic Photovoltaics
The integration of this compound in organic photovoltaic systems could lead to improved efficiency due to its electronic properties. The polar nature of this compound enhances its interaction with various substrates and solvents, allowing for better performance in solar energy conversion systems .
Material Science Applications
1. Dyes and Pigments
The compound's vibrant color and stability make it suitable for use as a dye or pigment in various industrial applications. Its ability to dissolve in polar solvents enhances its utility in formulations requiring high solubility .
2. Conductive Materials
Due to its electronic properties, this compound can be utilized in the development of conductive materials for electronic applications. Its incorporation into polymer matrices can improve conductivity while maintaining desirable mechanical properties .
Mechanism of Action
The mechanism by which 5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile exerts its effects is primarily through its strong dipole moment, which influences its interactions with other molecules and materials . This compound can alter the electronic properties of materials it is incorporated into, making it valuable in applications requiring precise control of electronic behavior .
Comparison with Similar Compounds
Ionic Compounds (NaCl, KBr)
While ionic species like NaCl and KBr exhibit significant dipole moments (9–10.5 Debye), their polarity is confined to charged species or gas-phase conditions . In contrast, this compound achieves a higher dipole moment (14.1 Debye) as a neutral molecule, enabling its use in non-ionic environments like organic semiconductors .
Neutral Molecules with High Polarity
- Hexafluorocyclohexane : This aliphatic fluorinated compound held the previous record for neutral molecules (6.2 Debye) but lacks the aromatic stabilization and substituent synergy of the benzene derivative .
- Trilobite Rydberg dimers : These exotic Cs₂ molecules exhibit dipoles exceeding 14 Debye but exist only in highly excited states, limiting practical applications .
Supramolecular Systems
Photosynthetic assemblies achieve dipoles of 100–150 Debye through aligned chlorophyll molecules, but these are supramolecular rather than single-molecule systems . This compound bridges the gap between small-molecule and bulk-material polarizability.
Biological Activity
5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile (C10H4N6), also known as tetracyano-1,2-diaminobenzene, is a compound that has garnered attention due to its remarkable biological activities and unique physicochemical properties. This article explores the biological activity of this compound, focusing on its polar characteristics, potential applications in organic electronics, and relevant case studies highlighting its effects on cellular systems.
This compound is characterized by an exceptionally high dipole moment of approximately 14.1 debye, making it one of the most polar neutral molecules known. This dipole moment surpasses that of classic polar molecules such as sodium chloride (9 debye) and hexafluorocyclohexane (6.2 debye) . The polar nature of this compound is attributed to the arrangement of electron-withdrawing cyano groups and electron-donating amino groups on opposite sides of the benzene ring, creating a strong charge separation within the molecule .
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H4N6 |
| Molecular Weight | 208.18 g/mol |
| Dipole Moment | 14.1 debye |
| Purity | >95% |
| CAS Number | 1609005-25-5 |
Antimicrobial Properties
Research indicates that compounds with significant dipole moments often exhibit antimicrobial properties. The high polarity of this compound suggests potential interactions with microbial membranes, possibly disrupting their integrity . Studies have shown that similar compounds can inhibit the growth of various bacterial strains through mechanisms involving membrane disruption and interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells may be linked to its polar nature and the resultant interactions with cellular components . The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Study: Cytotoxicity in Cancer Cells
A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
At a concentration of 100 µM, cell viability dropped to approximately 20%, indicating a significant cytotoxic effect .
Applications in Organic Electronics
The unique properties of this compound extend beyond biological activity; they also position it as a valuable material in organic electronics. Its high dipole moment enhances the efficiency of polymer films used in devices such as solar cells and light-emitting diodes (LEDs) . The compound's ability to modify electronic properties makes it suitable for applications in nonlinear optics and organic photovoltaics.
Table 2: Potential Applications
| Application | Description |
|---|---|
| Organic Photovoltaics | Enhances light absorption and energy conversion |
| Nonlinear Optics | Alters light properties for advanced optical devices |
| Electronic Devices | Improves efficiency in microchips and lasers |
Q & A
Q. What are the foundational synthetic routes for 5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile, and how can purity be ensured?
- Methodological Answer: Synthesis typically involves nitrile group introduction via cyanation of a benzene precursor, followed by regioselective amination. For purity, use chromatographic techniques (HPLC or column chromatography) and validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Solvent selection (e.g., DMF or acetonitrile) impacts crystallization efficiency, as seen in analogous tetrachlorobenzene derivatives . Reaction quenching in acidic conditions can minimize byproduct formation.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- FT-IR: Confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹).
- XRD: Resolve crystallinity and molecular packing, critical for applications in materials science.
- Elemental Analysis: Verify C, H, N ratios to ensure stoichiometric accuracy.
Cross-reference data with computational models (e.g., DFT for vibrational modes) to address ambiguities .
Q. How can researchers optimize reaction conditions for scalable synthesis?
- Methodological Answer: Employ factorial design experiments to test variables like temperature (80–120°C), catalyst loading (e.g., Pd/C for amination), and solvent polarity. Statistical tools (ANOVA) identify dominant factors. For example, analogous tetrachlorobenzene synthesis highlighted solvent polarity as critical for yield . Pilot-scale reactors with real-time monitoring (e.g., in-situ IR) can refine kinetics .
Advanced Research Questions
Q. How do electronic properties of this compound influence its application in conductive polymers?
- Methodological Answer: The electron-withdrawing cyano groups and electron-donating amines create a push-pull system, enhancing charge transport. Use cyclic voltammetry to measure redox potentials and DFT simulations (e.g., HOMO-LUMO gaps) to predict conductivity. Compare with tetrachloro analogs, where halogen substitution reduces conductivity due to steric effects .
Q. What strategies resolve contradictions in reported catalytic activity data for metal complexes derived from this ligand?
- Methodological Answer: Discrepancies may arise from ligand-metal coordination modes (e.g., monodentate vs. bidentate). Use X-ray absorption spectroscopy (XAS) to probe coordination geometry and in-situ Raman to track reaction intermediates. For example, conflicting data in tetrachlorobenzene-derived catalysts were resolved by correlating ligand flexibility with turnover frequency .
Q. How can computational modeling guide the design of this compound-based MOFs for gas separation?
- Methodological Answer: Molecular dynamics (MD) simulations predict adsorption selectivity for gases (e.g., CO₂/N₂). Parameterize force fields using experimental BET surface area data. Compare with membrane separation studies in CRDC subclass RDF2050104, where pore functionalization improved selectivity . Validate with breakthrough experiments using mixed-gas streams.
Q. What advanced safety protocols are required for handling this compound under inert atmospheres?
- Methodological Answer: Use gloveboxes (<1 ppm O₂/H₂O) for air-sensitive reactions, as amine and nitrile groups may hydrolyze. Reference safety protocols for tetrafluorobenzenedicarbonitrile, which mandates PPE (nitrile gloves, face shields) and emergency decontamination with isotonic saline .
Data Analysis and Theoretical Frameworks
Q. How should researchers analyze conflicting thermal stability data across studies?
- Methodological Answer: Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess oxidative stability. Compare with DFT-calculated bond dissociation energies (BDEs) of C≡N and N-H groups. In tetrachlorobenzene derivatives, discrepancies were traced to polymorphic variations .
Q. What theoretical frameworks align with experimental design for studying reaction mechanisms?
- Methodological Answer: Apply Marcus theory to electron-transfer steps in catalytic cycles. For amination reactions, combine kinetic isotope effects (KIEs) with transition-state modeling (e.g., Eyring plots). CRDC subclass RDF2050112 emphasizes reactor design principles to isolate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
